4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol
Overview
Description
4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol is a fluorinated organic compound with the molecular formula C5H8F6NO. This compound is characterized by the presence of both amino and hydroxyl functional groups, along with multiple fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of a trifluoromethylated precursor with an amine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines with different degrees of substitution.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted amines and alcohols.
Scientific Research Applications
4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to specific enzymes and receptors. The compound can modulate biochemical pathways by altering the activity of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol
- 4-Amino-1,1,1-trifluoro-2-ethylbutan-2-ol
- 4-Amino-1,1,1-trifluoro-2-propylbutan-2-ol
Uniqueness
4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol is unique due to its high fluorine content, which imparts distinct chemical and physical properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile compound in various research applications.
Properties
IUPAC Name |
4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F6NO/c6-4(7,8)3(13,1-2-12)5(9,10)11/h13H,1-2,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWQHPVACSJVMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.